3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine
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Overview
Description
3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine is a complex organic compound characterized by multiple tert-butyl(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups and subsequent coupling reactions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl groups can enhance the compound’s stability and solubility, facilitating its interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine
- ETHYL 4-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}BUTANOATE
Uniqueness
This compound is unique due to its multiple tert-butyl(dimethyl)silyl groups, which confer enhanced stability and solubility. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56N2O6Si3/c1-26(2,3)37(10,11)33-18-20-17-30(25(32)29-24(20)31)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYSLBEKMNLIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N2O6Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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